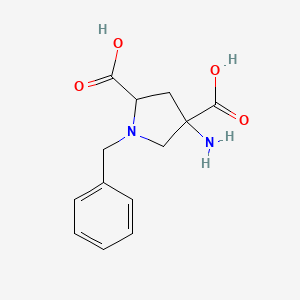![molecular formula C13H9IN2O2S B13898799 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrolo[3,2-c]pyridine ring system, with an iodine atom at the 3-position. It is a solid compound and is often used in various chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolo[3,2-c]pyridine derivative and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the sulfonylation process. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but lacks the iodine atom, which may result in different reactivity and biological activity.
1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has the iodine atom at the 5-position instead of the 3-position, which can affect its chemical properties and applications.
Propiedades
Fórmula molecular |
C13H9IN2O2S |
|---|---|
Peso molecular |
384.19 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-iodopyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-6-7-15-8-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
LTDXLVOKBTWMMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
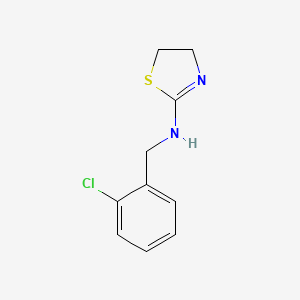

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
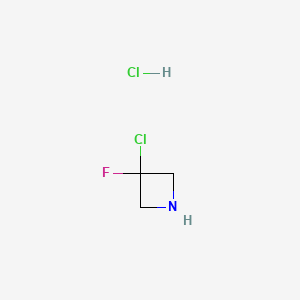
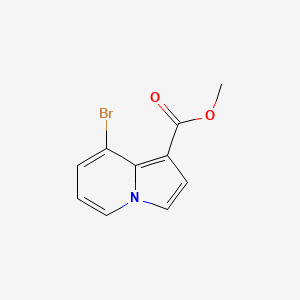
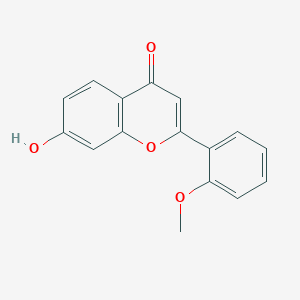
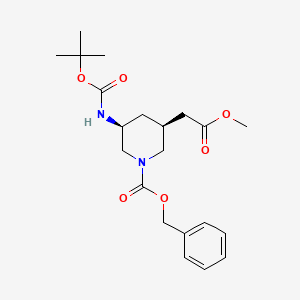
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)

